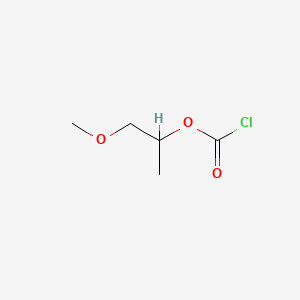

1-Methyl-2-methoxyethyl chloroformate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides, closely related to the structure of interest, involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, utilizing trichloromethyl chloroformate and triethylamine, highlighting a method that could be adapted for 1-Methyl-2-methoxyethyl chloroformate (Kim et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been analyzed through various spectroscopic techniques. For example, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol's structure was elucidated using FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy, offering insights into the structural characterization of similar compounds (Unver et al., 2009).

Chemical Reactions and Properties

Chloro-methoxy-carbene's formation from diazirines and its reactivity with alcohols to produce alkyl formates illustrate the reactivity of chloro-methoxy compounds. These reactions emphasize the versatility and reactivity of this compound's structural analogs (Smith & Stevens, 1979).

Physical Properties Analysis

The photolysis of methyl chloroformate, a related compound, at 193.3 nm leads to the formation of methoxy carbonyl radicals. This process, relevant to the understanding of this compound's physical behavior, showcases the compound's photoreactivity and the potential for studying its physical properties under various conditions (Bell et al., 2007).

Chemical Properties Analysis

The efficient synthesis of methyl 2-(ethynyl)alk-2(E)-enoates from 2-(methoxycarbonyl)-2,3-allenols demonstrates the chemical versatility and the range of reactions that can involve this compound or its related compounds. This showcases the compound's utility in organic synthesis and its potential for functional group transformations (Deng et al., 2009).

Applications De Recherche Scientifique

Photolytic Studies and Atmospheric Chemistry

1-Methyl-2-methoxyethyl chloroformate is explored for its photolytic characteristics and relevance in atmospheric chemistry. The study by Bell et al. (2007) focused on the methoxy carbonyl radical formed via photolysis of methyl chloroformate, highlighting its potential in combustion and atmospheric reactions. The research identified two C-Cl bond fission channels leading to ground- and excited-state methoxy carbonyl radicals, which play a significant role in atmospheric chemistry dynamics (Bell et al., 2007).

Unimolecular Dissociation Studies

In related research, McCunn et al. (2006) delved into the unimolecular dissociation of the methoxycarbonyl (CH3OCO) radical, again produced from methyl chloroformate photolysis. This work provides insights into reaction pathways and product channels relevant to the CH3O + CO reaction, contributing to the understanding of atmospheric chemical processes (McCunn et al., 2006).

Solvolysis Mechanism Exploration

D’Souza et al. (2012) used linear free energy relationships to study the solvolysis of chloroformate esters, including analogs of this compound. This research helps in understanding the solvolysis mechanisms and the impact of various substituents on reaction rates, which is crucial for designing better reactants in synthetic organic chemistry (D’Souza et al., 2012).

Optical Properties in Material Science

The synthesis and investigation of aluminum and zinc quinolates incorporating styryl substituents related to this compound by Barberis and Mikroyannidis (2006) explored the material's optical properties. Such studies contribute to the development of materials with specific photoluminescence characteristics for applications in electronics and photonics (Barberis & Mikroyannidis, 2006).

Environmental Impact and Emission Studies

Research by Reimann et al. (2005) and Krol et al. (2003) on methyl chloroform emissions in Europe has implications for understanding the environmental impact of chloroformate compounds. These studies offer insights into the atmospheric concentrations of ozone-depleting substances and their effect on global and regional air quality (Reimann et al., 2005; Krol et al., 2003).

Mécanisme D'action

Target of Action

1-Methyl-2-methoxyethyl chloroformate is a chemical reagent used in organic synthesis. Its primary targets are tertiary N-methyl alkaloids . These alkaloids are nitrogen-containing compounds of plant origin possessing remarkable pharmacological and physiological activity .

Mode of Action

The compound interacts with its targets through a process known as N-demethylation . This is a useful chemical transformation in organic synthesis which has particular importance in the field of alkaloid chemistry . The compound is used in the removal of an N-methyl group from tertiary N-methyl alkaloids .

Biochemical Pathways

The affected biochemical pathway involves the transformation of tertiary N-methyl alkaloids. The compound is used in the N-demethylation of these alkaloids, which is a key step in the synthesis of various pharmaceuticals .

Result of Action

The result of the compound’s action is the transformation of tertiary N-methyl alkaloids into demethylated products. This transformation is crucial in the synthesis of various pharmaceuticals .

Action Environment

Chloroformates, including this compound, hydrolyze in water or moist air to produce a parent alcohol or mercaptan compound, hydrogen chloride, and carbon dioxide . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and temperature .

Safety and Hazards

Propriétés

IUPAC Name |

1-methoxypropan-2-yl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNJVBZJWSGGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)

![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)

![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)